

Chemical properties and stability of 6,7-Dihydroxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6,7-Dihydroxyquinazolin-4(3h)-one**

Cat. No.: **B169907**

[Get Quote](#)

An In-depth Technical Guide to **6,7-Dihydroxyquinazolin-4(3H)-one**: Chemical Properties and Stability

Introduction

6,7-Dihydroxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest to the scientific community due to their wide spectrum of biological activities and applications as scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties, stability, and relevant experimental protocols for **6,7-Dihydroxyquinazolin-4(3H)-one**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of **6,7-Dihydroxyquinazolin-4(3H)-one** are summarized below. These properties are crucial for its handling, characterization, and application in research settings.

Property	Value	Source
IUPAC Name	6,7-dihydroxy-3H-quinazolin-4-one	N/A
Synonyms	4(3H)-Quinazolinone, 6,7-dihydroxy; 6,7-Dihydroxy-4(3H)-quinazolinone; 6,7-Dihydroxyquinazolin-4-one	[1]
CAS Number	16064-15-6	[1] [2] [3]
Chemical Formula	C ₈ H ₆ N ₂ O ₃	[1] [2] [3]
Molecular Weight	178.14 g/mol	[2] [3]
Appearance	Off-white crystalline solid	[3]
Melting Point	>250°C	[3]
Boiling Point	478.6 ± 55.0 °C (Predicted)	[2]
Density	1.68 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	7.90 ± 0.20 (Predicted)	[2]
Solubility	Data not readily available	[4]

Stability and Storage

Proper storage and handling are paramount to maintain the integrity of **6,7-Dihydroxyquinazolin-4(3H)-one**.

Parameter	Recommendation	Source
Storage Temperature	2-8°C in a refrigerator	[1] [2]
Storage Conditions	Store under an inert gas (e.g., Nitrogen or Argon)	[2]
Reactivity	The chemical, physical, and toxicological properties have not been thoroughly investigated.	[4]
Hazardous Decomposition	Under fire conditions, may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.	[4]

It is advised to avoid dust formation and ensure adequate ventilation when handling the compound[\[4\]](#).

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **6,7-Dihydroxyquinazolin-4(3H)-one**.

Synthesis from 6,7-dimethoxyquinazolin-4-one

A common method for synthesizing 6,7-dihydroxy-4(3H)-quinazolinone is through the demethylation of its dimethoxy precursor.[\[3\]](#)

Materials:

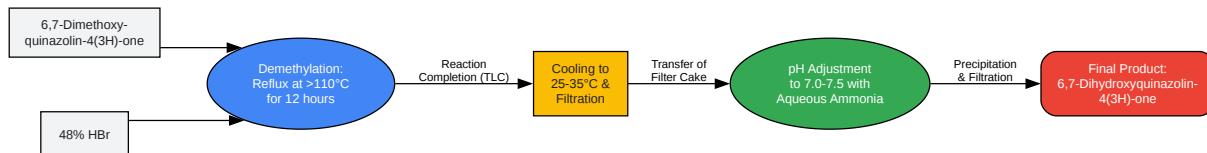
- 6,7-dimethoxy-4(3H)-quinazolinone
- 48% (w/w) hydrobromic acid (HBr)
- Deionized water
- Aqueous ammonia solution

Procedure:

- In a 2.0 L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 100 g of 6,7-dimethoxy-4(3H)-quinazolinone to 1000 g of 48% hydrobromic acid.[3]
- Slowly heat the reaction mixture to 110°C and maintain this temperature for 1 hour.[3]
- Increase the temperature to initiate reflux and continue for 12 hours.[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
- Once the reaction is complete, cool the mixture to 25-35°C and filter the resulting product.[3]
- Transfer the wet filter cake to a separate 2.0 L round-bottom flask containing 1000 mL of deionized water and stir for 10-15 minutes.[3]
- Adjust the pH of the suspension to 7.0-7.5 by adding an aqueous ammonia solution to precipitate the product.[3]
- Filter the final product, wash the filter cake with deionized water, and dry to yield 6,7-dihydroxy-4(3H)-quinazolinone as an off-white crystalline solid.[3]

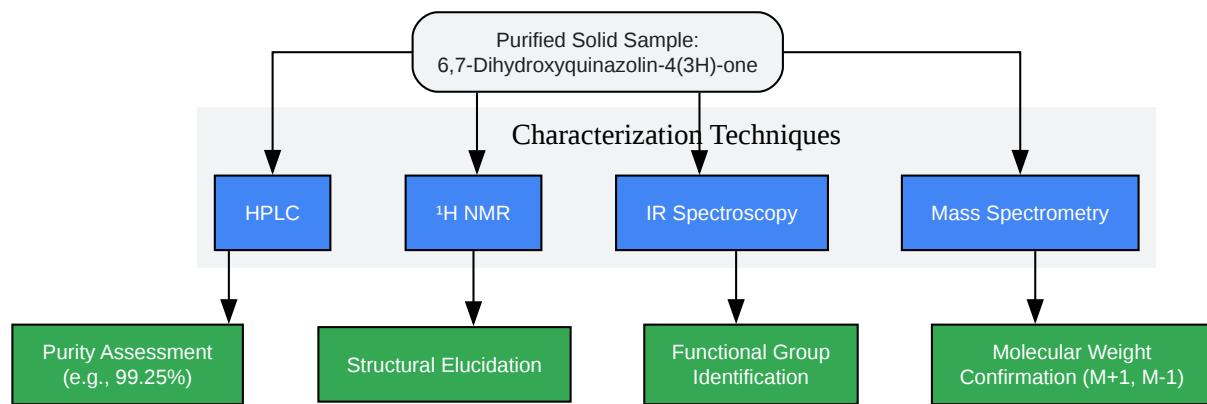
Chemical Analysis and Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are employed.


- Purity Determination (HPLC): The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A reported purity for this synthesis method is 99.25%. [3]
- Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 6,7-dihydroxy-4(3H)-quinazolinone include 3208.7, 1679.0, 1614.5, and 1514.7 cm^{-1} . [3]
- Nuclear Magnetic Resonance (^1H NMR): ^1H NMR spectroscopy provides information about the chemical structure. In a DMSO-d_6 solvent, characteristic chemical shifts (δ) are observed

at 6.93 (s, 1H), 7.35 (s, 1H), 7.84 (s, 1H), 9.75 (s, 1H), 10.13 (s, 1H), and a broad signal between 11.2-12.4 (s, 1H).[3]

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Expected mass-to-charge ratios are 179 (M+1) and 177 (M-1).[3]


Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and analysis processes described.

[Click to download full resolution via product page](#)

Synthesis Workflow for 6,7-Dihydroxyquinazolin-4(3H)-one.

[Click to download full resolution via product page](#)

Analytical Workflow for Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6,7-dihydroxyquinazolin-4(3H)-one CAS#: 16064-15-6 [m.chemicalbook.com]
- 3. 6,7-dihydroxyquinazolin-4(3H)-one | 16064-15-6 [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [Chemical properties and stability of 6,7-Dihydroxyquinazolin-4(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169907#chemical-properties-and-stability-of-6-7-dihydroxyquinazolin-4-3h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com